An In-depth Technical Guide to the Peptide Sequence and Secondary Structure of Human Amylin (1-37)
An In-depth Technical Guide to the Peptide Sequence and Secondary Structure of Human Amylin (1-37)
Prepared by: Gemini, Senior Application Scientist
Introduction
Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by the pancreatic β-cells.[1][2][3] Physiologically, amylin is a key partner to insulin in maintaining glycemic control; it slows gastric emptying, promotes satiety, and suppresses glucagon secretion, thereby preventing sharp post-prandial spikes in blood glucose.[2][4] However, this peptide possesses a dark side: in individuals with type 2 diabetes, amylin misfolds and aggregates into insoluble amyloid fibrils in the pancreas.[1][5] These deposits are a pathological hallmark of the disease, and the process of their formation is strongly correlated with the dysfunction and death of insulin-producing β-cells.[6][7]
Understanding the primary sequence and the conformational plasticity that defines its secondary structure is paramount for researchers and drug development professionals. The transition from a soluble, functional hormone to a toxic, aggregated species is governed by intrinsic sequence features and environmental factors. This guide provides a detailed technical overview of human amylin's structure and the core methodologies used to characterize it.
Primary Structure of Human Amylin (1-37)
The primary structure of human amylin is the foundation of its function and its pathology. The 37-residue peptide has a molecular weight of approximately 3903 Da.[5] Two post-translational modifications are essential for its full biological activity: a disulfide bridge between cysteine residues at positions 2 and 7, and an amidated C-terminus.[2][8]
The amino acid sequence is as follows: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ [2][5][8]
The region spanning residues 20-29 is particularly noted for its high amyloidogenic propensity and is critical for the formation of the cross-β structure in fibrils.[9]
| Feature | Description | Residues | Significance |
| Full Sequence | 37 Amino Acids | 1-37 | The complete, biologically active peptide. |
| N-Terminus | Lysine (K) | 1 | Site of the primary α-amino group. |
| Disulfide Bridge | Intramolecular bond | Cys-2, Cys-7 | Crucial for biological activity; stabilizes the N-terminal conformation and modulates aggregation kinetics.[10][11][12] |
| Amyloidogenic Core | Hydrophobic region | ~20-29 | Highly prone to forming β-sheets and initiating aggregation.[9] |
| C-Terminus | C-terminal amidation | Tyr-37 | Essential for full biological activity.[2] |
Secondary Structure and Conformational Plasticity
Human amylin is an intrinsically disordered peptide (IDP) as a soluble monomer under physiological conditions, meaning it does not possess a stable, folded structure and exists primarily as a random coil.[11][13] However, it is highly sensitive to its environment and can readily adopt distinct secondary structures, a property known as conformational plasticity. This transition is the central event in its conversion from a functional hormone to a pathological agent.
-
Random Coil: In aqueous solution at low concentrations, amylin lacks a defined secondary structure. Circular dichroism (CD) spectroscopy of the monomeric peptide confirms this disordered state.[9][13]
-
α-Helical Intermediate: In the presence of lipid membranes or membrane-mimetic environments like sodium dodecyl sulfate (SDS) micelles, amylin undergoes a significant conformational change.[13] Solution NMR studies have shown that micelle-bound amylin adopts an α-helical structure, particularly in the regions of residues 7-17 and 21-28.[6] This interaction with membranes is believed to be a critical, on-pathway step for fibrillation, as it concentrates the peptides and facilitates a transition to a β-sheet-rich conformation.[1]
-
β-Sheet Structure: The hallmark of amyloid fibrils is the cross-β structure. During the aggregation process, amylin monomers transition from their random coil or α-helical states into extended β-strands. These strands align perpendicularly to the fibril axis, forming highly stable, insoluble β-sheets.[14] This conformational change is irreversible and is accompanied by a significant increase in β-sheet content, which can be monitored using techniques like CD spectroscopy and Thioflavin T fluorescence.[9][15][16]
The disulfide bond between Cys2 and Cys7 plays a complex role. It is required for biological activity and stabilizes the N-terminal region.[12] While it restricts the N-terminus from participating directly in the β-sheet core, it appears to control the assembly mechanism, and its removal can accelerate aggregation by eliminating the lag phase.[11][12]
The Amyloid Fibrillation Pathway
The aggregation of human amylin is a nucleation-dependent polymerization process. It begins with a lag phase, where soluble monomers slowly form unstable oligomeric nuclei. Once a critical nucleus size is reached, a rapid elongation phase occurs, where monomers are added to the growing fibril ends. This process is highly cytotoxic, with the small, soluble oligomeric intermediates widely considered to be the most toxic species to pancreatic β-cells, rather than the mature, insoluble fibrils.[2][6]
Key Methodologies for Structural Analysis
Characterizing the secondary structure and aggregation kinetics of amylin is crucial for developing therapeutic inhibitors. The following are standard, field-proven protocols.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides a distinct signature for different secondary structures. A random coil peptide gives a strong negative signal around 198 nm, while the formation of β-sheets, characteristic of amyloid fibrils, results in a new negative minimum appearing around 218 nm. This allows for the direct, quantitative observation of the conformational transition during aggregation.
Protocol:
-
Peptide Preparation: Dissolve lyophilized human amylin (1-37) in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is monomeric, then evaporate the solvent to create a peptide film. Reconstitute the film in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration (typically 10-25 µM).
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region. Set the spectrophotometer to scan from approximately 260 nm to 195 nm.
-
Initial Scan (T=0): Immediately after peptide reconstitution, acquire a baseline spectrum of the buffer alone. Then, acquire the spectrum of the freshly prepared amylin solution. This initial scan should exhibit a minimum near 198 nm, characteristic of a random coil.
-
Time-Course Monitoring: Incubate the sample under conditions that promote fibrillation (e.g., 37°C with gentle agitation). Acquire CD spectra at regular time intervals (e.g., every hour).
-
Data Analysis: Subtract the buffer baseline from each peptide spectrum. Observe the change in the spectrum over time. A decrease in the signal at 198 nm and the emergence and deepening of a minimum around 218 nm indicates the transition from a random coil to a β-sheet structure.[9][16]
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
Causality: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β structure of amyloid fibrils.[17][18] It shows minimal fluorescence when free in solution or in the presence of monomeric or non-fibrillar amorphous aggregates. This specificity makes ThT an excellent and widely used probe for monitoring the kinetics of fibril formation in real-time.[14][17]
Protocol:
-
Reagent Preparation:
-
Amylin Stock: Prepare a concentrated stock solution of amylin (e.g., 1 mM) in a suitable solvent like DMSO to ensure it is monomeric.[14] Sonicate briefly if necessary.
-
ThT Stock: Prepare a fresh stock solution of ThT (e.g., 1 mM) in buffer (e.g., PBS, pH 7.4) and filter it through a 0.2 µm syringe filter to remove any aggregates.[19] Store protected from light.
-
Assay Buffer: Prepare the final reaction buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the assay buffer.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.[17][19]
-
Control Wells: Include negative controls containing only buffer and ThT to measure background fluorescence.[17]
-
Initiate Reaction: Add the amylin stock solution to the sample wells to initiate the aggregation reaction. The final amylin concentration is typically in the range of 5-50 µM. Mix gently.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[17][19]
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours or until the signal reaches a plateau. It is common to include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity versus time. The resulting sigmoidal curve allows for the determination of key kinetic parameters: the lag time (nucleation phase), the maximum growth rate (elongation phase), and the final plateau fluorescence (equilibrium).
-
Conclusion
The human amylin peptide is a remarkable example of conformational duality. Its primary sequence encodes for both a vital metabolic hormone and a potent cytotoxic agent, with the switch controlled by its secondary structure. The transition from a soluble, largely disordered monomer to a rigid, β-sheet-rich amyloid fibril is a central pathological event in type 2 diabetes. A thorough understanding of its primary sequence features, such as the Cys2-Cys7 disulfide bridge, and the environmental triggers of its conformational changes is essential. Methodologies like Circular Dichroism and Thioflavin T fluorescence are indispensable tools for researchers, providing critical insights into the mechanisms of aggregation and enabling the high-throughput screening of potential therapeutic inhibitors designed to prevent or reverse this toxic transformation.
References
-
Title: Atomic structures of IAPP (amylin) fusions suggest a mechanism for fibrillation and the role of insulin in the process - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: NMR structure of micelle-bound amylin and sequence conservation... Source: ResearchGate URL: [Link]
-
Title: 2L86: Solution NMR structure of human amylin in SDS micelles at pH 7.3 Source: RCSB PDB URL: [Link]
-
Title: The Secondary Structure of Human Amyloid Deposits as Determined by Circular Dichroism Spectroscopy Source: PubMed URL: [Link]
-
Title: Secondary Structure of Rat and Human Amylin across Force Fields Source: PLOS One URL: [Link]
-
Title: The removal of disulfide bonds in amylin oligomers leads to the conformational change of... Source: RSC Publishing URL: [Link]
-
Title: 2L86: Solution NMR structure of human amylin in SDS micelles at pH 7.3 Source: National Center for Biotechnology Information URL: [Link]
-
Title: Amylin (1-37), Islet Amyloid Polypeptide, IAPP, Human Source: JPT Peptide Technologies URL: [Link]
-
Title: Secondary Structure of Rat and Human Amylin across Force Fields - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Amyloid fibril formation from full-length and fragments of amylin Source: PubMed URL: [Link]
-
Title: Promotion of beta-structure by interaction of diabetes associated polypeptide (amylin) with phosphatidylcholine Source: PubMed URL: [Link]
-
Title: PDB 2l86: Solution NMR structure of human amylin in SDS micelles at pH 7.3 Source: Protein Data Bank in Europe - EMBL-EBI URL: [Link]
-
Title: Effect of the Disulfide Bond on the Monomeric Structure of Human Amylin Studied by Combined Hamiltonian and Temperature Replica Exchange Molecular Dynamics Simulations Source: ACS Publications URL: [Link]
-
Title: Mechanism of Amylin Fibrillization Enhancement by Heparin - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structural Modulation of Human Amylin Protofilaments by Naturally Occurring Mutations Source: ACS Publications URL: [Link]
-
Title: pH Dependence of Amylin Fibrillization Source: ACS Publications URL: [Link]
-
Title: Amylin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amylin (1-37), Islet Amyloid Polypeptide, IAPP, human, amide - 1 mg Source: Anaspec URL: [Link]
-
Title: The role of intra and inter-molecular disulfide bonds in modulating amyloidogenesis: A review Source: PubMed URL: [Link]
-
Title: Amylin(1-37),human Source: LifeTein URL: [Link]
-
Title: Amylin (1-37) Human Source: SB PEPTIDE URL: [Link]
-
Title: Disulfide Bridges Remain Intact while Native Insulin Converts into Amyloid Fibrils Source: PLOS One URL: [Link]
-
Title: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation Source: Taylor & Francis Online URL: [Link]
- Title: Thioflavin t method for detection of amyloid polypeptide fibril aggregation Source: Google Patents URL
-
Title: Amino acid sequences of amylin and related peptides. The disulfide bond... Source: ResearchGate URL: [Link]
Sources
- 1. Atomic structures of IAPP (amylin) fusions suggest a mechanism for fibrillation and the role of insulin in the process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin - Wikipedia [en.wikipedia.org]
- 3. Amylin (1-37), Islet Amyloid Polypeptide, IAPP, human, amide - 1 mg [anaspec.com]
- 4. Amylin (1-37) Human - SB PEPTIDE [sb-peptide.com]
- 5. Amylin (1-37), human, amide - Echelon Biosciences [echelon-inc.com]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. Amyloid fibril formation from full-length and fragments of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The removal of disulfide bonds in amylin oligomers leads to the conformational change of the ‘native’ amylin oligomers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01196A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Secondary Structure of Rat and Human Amylin across Force Fields | PLOS One [journals.plos.org]
- 14. Mechanism of Amylin Fibrillization Enhancement by Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The secondary structure of human amyloid deposits as determined by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promotion of beta-structure by interaction of diabetes associated polypeptide (amylin) with phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
